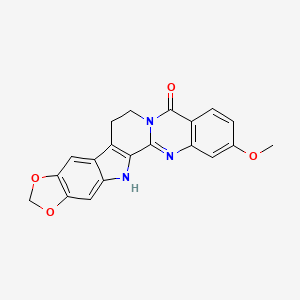

Orisuaveoline B

Beschreibung

Orisuaveoline B is a β-indoloquinazoline alkaloid isolated from the leaves and stems of Oricia suaveolens (Rutaceae), a plant used in traditional medicine for treating fever, parasites, and toothache . Structurally, it belongs to the indoloquinazoline class, characterized by a fused indole and quinazoline skeleton. Its biosynthesis involves key intermediates derived from p-toluidine and tryptamine, with a 5-step synthetic route reported by Jiang et al. (2010) . While specific biological activities of Orisuaveoline B remain underexplored, indoloquinazoline alkaloids are broadly associated with anti-inflammatory, antimicrobial, and anticancer properties .

Eigenschaften

Molekularformel |

C20H15N3O4 |

|---|---|

Molekulargewicht |

361.3 g/mol |

IUPAC-Name |

6-methoxy-18,20-dioxa-3,11,24-triazahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-1(14),2,4(9),5,7,15,17(21),22-octaen-10-one |

InChI |

InChI=1S/C20H15N3O4/c1-25-10-2-3-12-14(6-10)22-19-18-11(4-5-23(19)20(12)24)13-7-16-17(27-9-26-16)8-15(13)21-18/h2-3,6-8,21H,4-5,9H2,1H3 |

InChI-Schlüssel |

XQLMMQLYXOMQKO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)N3CCC4=C(C3=N2)NC5=CC6=C(C=C45)OCO6 |

Synonyme |

orisuaveoline B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Orisuaveoline A

Structural Similarities and Differences :

Orisuaveoline A, co-isolated with Orisuaveoline B from O. suaveolens, shares the β-indoloquinazoline core but differs in substituent groups. While the exact structural variation is unspecified in available literature, both alkaloids likely derive from analogous biosynthetic pathways involving condensation of tryptamine derivatives with substituted benzoic acids .

Synthesis :

Jiang et al. (2010) synthesized Orisuaveoline A and B using similar intermediates (e.g., compound 24 and 7), suggesting parallel synthetic routes with modifications in substituent introduction .

2-Methoxy Wu Zhu Yu Secondary Alkaloid

Structural Similarities and Differences :

This synthetic indoloquinazoline alkaloid, developed by Jiang et al. (2010), features a 2-methoxy substitution on the quinazoline ring, distinguishing it from Orisuaveoline B’s substituent pattern .

Synthesis: Synthesized via a 5-step route from p-toluidine, involving Henry condensation, nitration, and Hemetsberger reaction for indole ring formation. Key intermediates (e.g., 2-amino-4-methoxybenzoic acid) are shared with Orisuaveoline B’s synthesis .

Biological Activity :

Reported to exhibit "significant bioactivity," though specifics are undisclosed .

Rutaecarpine (RUT)

Structural Similarities and Differences :

RUT, a well-studied indoloquinazoline from Evodia species, lacks the methoxy substituents found in Orisuaveoline B. Its structure includes a fused indole and quinazoline without additional oxygenation .

Synthesis :

Classically synthesized via triethyl orthoformate-mediated cyclization of tryptamine derivatives, followed by oxidation. This method contrasts with Orisuaveoline B’s nitro-group-involving pathway .

Biological Activity :

RUT demonstrates vasorelaxant, anti-inflammatory, and anticancer effects, attributed to its modulation of TRPV1 and CYP450 enzymes .

Quinosuaveoline A and B

Structural Similarities and Differences: These furoquinoline alkaloids, also isolated from O. suaveolens, differ fundamentally from Orisuaveoline B by replacing the quinazoline core with a furan-quinoline system .

Biological Activity: Furoquinolines are linked to antimalarial and antimicrobial activities, though Quinosuaveoline A/B’s specific roles are uncharacterized .

Data Tables

Research Findings and Discussion

- Synthetic Accessibility : Orisuaveoline B’s synthesis is more complex than RUT’s due to nitro-group manipulations, yet it enables diversification of substituents for SAR studies .

- Taxonomic Insights: The co-occurrence of indoloquinazoline and furoquinoline alkaloids in O. suaveolens suggests divergent biosynthetic pathways within the same plant .

Q & A

Q. Table 1: Key Parameters for Validating Orisuaveoline B Isolation

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC-UV (λ=254 nm) | ≥95% peak area | |

| Stereochemical Identity | X-ray crystallography | R-factor ≤0.05 | |

| Bioactivity Confirmation | IC50 in target assay | ±10% of reported value |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.